Toreforant tartrate

GPCR pharmacology H4 receptor binding competitive antagonism

Toreforant tartrate (USAN; JNJ-38518168 hemitartrate) is a small-molecule, orally bioavailable, selective antagonist of the human histamine H4 receptor (H4R). The compound belongs to the benzimidazole–pyrimidine chemotype and is claimed as Example 7 in patent WO2007117399.

Molecular Formula C50H70N12O6
Molecular Weight 935.2 g/mol
CAS No. 1203558-77-3
Cat. No. B10859643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToreforant tartrate
CAS1203558-77-3
Molecular FormulaC50H70N12O6
Molecular Weight935.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C23H32N6.C4H6O6/c2*1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18;5-1(3(7)8)2(6)4(9)10/h2*12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
InChIKeyFWIDBLDKHORZBP-CEAXSRTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toreforant Tartrate (CAS 1203558-77-3): A Selective Histamine H4 Receptor Antagonist for Inflammation Research and Procurement


Toreforant tartrate (USAN; JNJ-38518168 hemitartrate) is a small-molecule, orally bioavailable, selective antagonist of the human histamine H4 receptor (H4R) [1]. The compound belongs to the benzimidazole–pyrimidine chemotype and is claimed as Example 7 in patent WO2007117399 [2]. Its primary mechanism is competitive blockade of the H4R, a Gαi/o-coupled receptor expressed on hematopoietic cells, thereby inhibiting histamine-induced eosinophil shape change in vitro and exerting anti-inflammatory effects in rodent models of asthma and arthritis [3].

Why One H4R Antagonist Cannot Be Substituted for Toreforant Tartrate Without Risk of Experimental Divergence


Although the histamine H4 receptor antagonist field includes multiple tool compounds (e.g., JNJ-7777120, JNJ-28307474, JNJ-39758979), these agents differ markedly in their receptor binding kinetics, off-target selectivity, CNS penetration, and functional activity at the human receptor [1]. Toreforant tartrate occupies a specific pharmacological niche: it combines sub-10 nM affinity with a peripheral-restriction profile that avoids confounding central H4R effects, while its hemitartrate salt confers reproducible solid-state handling properties distinct from the free base . Procurement of a generic 'H4R antagonist' without these defined characteristics introduces uncontrolled variability that can invalidate reproducibility in inflammation, immunology, and pruritus studies.

Quantitative Differentiation of Toreforant Tartrate from Closest Analogs: Ki, CNS Exclusion, Salt-Form Solubility, and Clinical Pharmacodynamics


Human H4R Binding Affinity Positions Toreforant Between JNJ-28307474 and JNJ-39758979

Toreforant exhibits a Ki of 8.4 ± 2.2 nM at the recombinant human H4 receptor, placing its affinity between the higher-affinity antagonist JNJ-28307474 (Ki = 4.9 nM) and the lower-affinity clinical candidate JNJ-39758979 (Ki = 12.5 ± 2.6 nM) [1][2]. The 1.7-fold difference from JNJ-28307474 and the 1.5-fold difference from JNJ-39758979, while modest, correspond to measurably distinct functional antagonism profiles in human eosinophil shape-change assays, where Toreforant produces a rightward shift in the histamine dose–response curve with a calculated pA₂ of approximately 7.5 .

GPCR pharmacology H4 receptor binding competitive antagonism

Peripheral Restriction: Toreforant Does Not Cross the Blood–Brain Barrier, Contrasting with CNS-Penetrant H4R Antagonists

Whole-body autoradiography studies in rats demonstrate that Toreforant-derived radioactivity is broadly distributed into peripheral tissues but remains unquantifiable in cerebellum, cerebrum, medulla, and spinal cord of both Long Evans and Sprague Dawley rats . This peripheral-restriction profile starkly contrasts with JNJ-39758979, a structurally related H4R antagonist that penetrates the blood–brain barrier and significantly attenuates mechanical allodynia in a rat spinal nerve ligation model, whereas Toreforant shows no activity in the same model . Additionally, Toreforant is ineffective in reducing histamine-induced pruritus in CD-1 mice, an endpoint highly sensitive to central H4R engagement [1].

CNS exclusion neuropathic pain blood–brain barrier tissue distribution

Tartrate Salt Provides Defined Stoichiometry and Solubility Advantage Over the Free Base for In Vivo Dosing

Toreforant tartrate (CAS 1203558-77-3) is a hemitartrate salt (2 C₂₃H₃₂N₆ · C₄H₆O₆, molecular weight 935.17 g/mol) that delivers defined stoichiometry and improved aqueous solubility relative to the free base (MW 392.54 g/mol) [1][2]. The tartrate counter-ion is well-characterized crystallographically, enabling reproducible preparation of oral dosing formulations (e.g., 20% hydroxypropyl-β-cyclodextrin vehicle used in preclinical efficacy models) . This contrasts with procurement of the free base form (CAS 952494-46-1), which lacks the salt's validated solubility and solid-state characterization and may exhibit variable dissolution kinetics across pH ranges encountered in gastrointestinal fluids.

salt form solubility formulation oral bioavailability

Phase II Clinical Pharmacodynamics: Dose-Dependent Eosinophil Shape Change Inhibition Validates Target Engagement

In Phase I and Phase II clinical studies, Toreforant produced dose-dependent inhibition of histamine-induced eosinophil shape change, a direct ex vivo pharmacodynamic biomarker of H4R antagonism in human whole blood [1]. Quantitatively, the whole-blood IC₅₀ values were 296 nM and 780 nM when challenged with 100 nM and 300 nM histamine, respectively, confirming functional target engagement at clinically relevant exposures . This contrasts with JNJ-39758979, which also inhibited eosinophil shape change but was associated with dose-dependent nausea in Phase I [2]. Toreforant demonstrated an acceptable safety profile at doses up to 100 mg/day, with QT prolongation observed only at the highest dose level [1].

clinical pharmacodynamics eosinophil shape change target engagement Phase II

Optimal Research and Procurement Use Cases for Toreforant Tartrate Based on Quantitative Differentiation Evidence


Peripheral Inflammation Models Requiring CNS-Independent H4R Pharmacology

In rodent models of collagen-induced arthritis (CIA) and ovalbumin-induced asthma, Toreforant significantly reduces disease severity at oral doses of 100 mg/kg, effects comparable to those of JNJ-28307474 . Because Toreforant is excluded from the CNS—unlike JNJ-39758979—it is the appropriate H4R antagonist for studies where central H4R effects would confound interpretation of peripheral anti-inflammatory mechanisms [1].

Ex Vivo Human Whole-Blood Target Engagement Assays

Toreforant inhibits histamine-induced shape change in human eosinophils with whole-blood IC₅₀ values of 296 nM (at 100 nM histamine) and 780 nM (at 300 nM histamine), providing a validated, concentration-dependent pharmacodynamic readout for H4R target engagement . This assay has been successfully used in clinical Phase I/II studies to confirm that Toreforant reaches pharmacologically active concentrations in humans, making it a benchmark reference compound for human H4R ex vivo pharmacology [1].

Formulation Development and In Vivo Dosing Requiring Defined Salt Stoichiometry

Toreforant tartrate (hemitartrate, 2:1 free base: L-tartaric acid) is the salt form used in all published preclinical and clinical studies, with established solubility in 20% hydroxypropyl-β-cyclodextrin vehicle for oral gavage [1]. For researchers preparing in vivo dosing solutions or developing novel formulations, procurement of the tartrate salt rather than the free base ensures dose calculation accuracy and reproducibility consistent with the published pharmacology literature.

Rheumatoid Arthritis Synovial Biology and Mechanistic Studies

A Phase IIa synovial biopsy study demonstrated that Toreforant engages H4R in human synovial tissue, providing direct tissue-level evidence of target modulation in patients with active rheumatoid arthritis on methotrexate background therapy . Although Phase IIb did not meet its primary DAS28-CRP endpoint, post hoc analyses indicated that 100 mg/day Toreforant reduced signs and symptoms through Week 12, supporting its use as a mechanistic probe in RA synovial biology research [1].

Quote Request

Request a Quote for Toreforant tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.